8-(dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Description

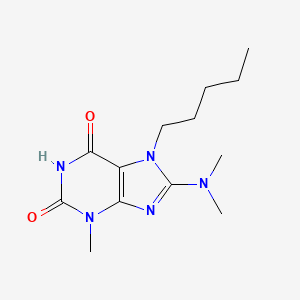

8-(Dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by substitutions at positions 3 (methyl), 7 (pentyl), and 8 (dimethylamino). Its molecular formula is C₁₃H₂₁N₅O₂, with a molar mass of 279.34 g/mol .

Properties

IUPAC Name |

8-(dimethylamino)-3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-5-6-7-8-18-9-10(14-12(18)16(2)3)17(4)13(20)15-11(9)19/h5-8H2,1-4H3,(H,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXWAFZXXDIURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a purine intermediate, which is then subjected to alkylation and amination reactions to introduce the dimethylamino, methyl, and pentyl substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular structure:

- Molecular Formula : C17H29N5O2

- Molecular Weight : 337.45 g/mol

- IUPAC Name : 8-(Dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Pharmacological Applications

-

Cognitive Enhancement :

- Research indicates that purine derivatives can influence cognitive functions and neuroprotection. Studies have shown that compounds similar to this compound exhibit potential as cognitive enhancers by modulating adenosine receptors, which play a critical role in neurotransmission and neuroprotection .

- Antitumor Activity :

- Antiviral Properties :

Biochemical Applications

- Enzyme Inhibition :

- Signal Transduction Modulation :

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that enhance its bioactivity:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Dimethylamine + Alkyl Halide | Formation of dimethylamino group |

| 2 | Cyclization | Purine Base + Carbonyl Compounds | Formation of the purine ring |

| 3 | Methylation | Methyl Donors (e.g., methyl iodide) | Introduction of methyl groups |

These synthetic pathways are critical for optimizing the compound's efficacy and safety profile.

Case Studies

- Cognitive Function Improvement :

- Antitumor Efficacy :

-

Antiviral Research :

- A recent study evaluated the antiviral effects of this compound against influenza viruses in vitro. The results showed a dose-dependent reduction in viral titers, indicating its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Substituent Effects at Position 8

The 8-position is critical for modulating receptor affinity and biological activity. Key analogues include:

Analysis :

- Dimethylamino vs.

- Amino vs. Oxy Substituents: Oxygen-based groups (e.g., pyridinyloxy in caffeine derivatives) reduce CNS activity but retain peripheral effects, whereas amino groups (e.g., dimethylamino) may enhance interactions with serotonin/dopamine receptors .

Substituent Effects at Position 7

The 7-pentyl chain distinguishes the target compound from analogues with shorter or aromatic substituents:

Analysis :

Substituent Effects at Position 3

The 3-methyl group influences conformational stability and receptor selectivity:

Analysis :

- 3-Methyl vs. 3,7-Dimethyl : The absence of a 7-methyl group in the target compound may reduce steric hindrance, allowing the pentyl chain to adopt conformations that enhance receptor interactions .

Biological Activity

8-(Dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₉H₂₅N₅O₂

- CAS Number : 330990-58-4

The structural features of this compound contribute to its biological activities, particularly its interaction with various biological targets.

The biological activity of this compound involves multiple mechanisms:

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Antioxidant Activity : It exhibits antioxidant properties, which can protect cells from oxidative stress.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.

Neuropharmacological Effects

Research indicates that this compound possesses neuropharmacological properties:

- Antipsychotic Activity : It has demonstrated efficacy comparable to established antipsychotic medications, potentially through modulation of dopamine and serotonin receptors .

- Analgesic Properties : Studies have shown that it can reduce pain responses in animal models, suggesting potential use in pain management therapies .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

- Cell Proliferation Inhibition : In vitro studies have reported significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .

- Mechanisms of Action : The antitumor effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest .

Study 1: Antipsychotic Efficacy

A study conducted on animal models demonstrated that this compound reduced symptoms of psychosis. The results showed a significant decrease in hyperactivity and stereotypic behaviors compared to control groups .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Hyperactivity Score | 10 ± 1.5 | 4 ± 0.5 |

| Stereotypic Behavior Frequency | 15 ± 2.0 | 6 ± 1.0 |

Study 2: Antitumor Activity in Cell Lines

In a series of experiments assessing the cytotoxic effects on cancer cell lines (e.g., A431 vulvar epidermal carcinoma), the compound exhibited IC50 values indicating strong inhibitory effects on cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 12 |

| MCF-7 | 15 |

| HeLa | 10 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6-dione?

- Methodology :

- Start with 8-bromo-1,3-dimethylxanthine derivatives as precursors. Perform nucleophilic substitution at the 8-position using dimethylamine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

- Introduce the 7-pentyl group via alkylation with 1-bromopentane in the presence of a base (e.g., K₂CO₃) .

- Purify intermediates via column chromatography and confirm purity using TLC (Rf values ~0.5 in ethyl acetate/hexane systems) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- 1H NMR : Analyze methyl resonances (δ 3.2–3.5 ppm for N–CH₃) and pentyl chain protons (δ 0.8–1.6 ppm) .

- FTIR : Validate carbonyl groups (C=O stretching at ~1650–1700 cm⁻¹) and dimethylamino groups (C–N stretching at ~1250 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the pentyl and dimethylamino substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 8-(dimethylamino)-3-methyl-7-pentyl derivatives?

- Methodology :

- Screen solvents (e.g., DMF vs. THF) and bases (e.g., NaH vs. K₂CO₃) to enhance nucleophilicity and reduce side reactions .

- Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps, such as steric hindrance at the 8-position .

- Employ high-throughput reaction screening (e.g., Aryl Halide Chemistry Informer Libraries) to compare efficiency across analogous substrates .

Q. How to resolve contradictions in NMR data during structural confirmation?

- Methodology :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the pentyl chain region .

- Cross-validate with computational predictions (e.g., ChemAxon’s NMR descriptor tool) to assign ambiguous peaks .

- Compare spectral data with structurally similar compounds (e.g., 8-thio-theophylline derivatives) to identify substituent-specific shifts .

Q. What strategies are effective for evaluating the compound’s drug-likeness in silico?

- Methodology :

- Calculate physicochemical parameters (LogP, H-bond donors/acceptors) using tools like Chemicalize.org or Molinspiration .

- Predict ADMET properties (e.g., cytochrome P450 interactions) via platforms such as SwissADME or ADMETlab .

- Validate predictions against experimental solubility data (e.g., shake-flask method in PBS at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.